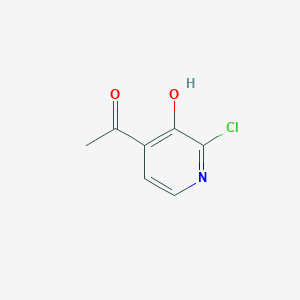

1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone

Description

1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone is a pyridine derivative featuring a chlorine atom at position 2, a hydroxyl group at position 3, and an acetyl group (ethanone) at position 4 of the pyridine ring. This compound combines electron-withdrawing (chlorine) and electron-donating (hydroxyl) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

1-(2-chloro-3-hydroxypyridin-4-yl)ethanone |

InChI |

InChI=1S/C7H6ClNO2/c1-4(10)5-2-3-9-7(8)6(5)11/h2-3,11H,1H3 |

InChI Key |

RVAKOCSLNQJMON-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=NC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination and Acylation Routes

The synthesis of this compound typically involves chlorination of a hydroxypyridine precursor followed by acylation to introduce the ethanone group. The chlorination step usually employs chlorine gas or sulfuryl chloride under controlled temperature and pH conditions to selectively introduce the chloro substituent at the 2-position of the pyridine ring.

Chlorination : For example, sulfuryl chloride can be added dropwise to a stirred solution of 3-hydroxyacetophenone in methanol and ethyl acetate/dichloromethane at temperatures between 293–303 K. The reaction is monitored by thin-layer chromatography (TLC), and after completion, the solvent is removed under reduced pressure to yield the chlorinated product with high yield (~95%).

Acylation : The acylation to form the ethanone group can be achieved by reacting the chlorinated hydroxypyridine intermediate with appropriate acylating agents under mild conditions. This step is critical to attach the ethanone moiety at the 4-position of the pyridine ring.

Multi-Step Synthetic Procedures

A multi-step synthesis approach has been reported for related pyridinyl ethanone derivatives, which can be adapted for this compound:

Starting Material Preparation : Maltol or related hydroxypyridine derivatives react with substituted benzoic acids to form intermediates.

Ester Formation : The intermediate undergoes esterification using methanol in the presence of coupling agents like carbonyldiimidazole (CDI) and catalysts such as 4-dimethylaminopyridine (DMAP).

Hydrazide Formation : Reaction with hydrazine hydrate converts the ester to acyl hydrazide intermediates.

Final Condensation : The acyl hydrazide reacts with aldehydes to yield the target pyridinyl ethanone derivatives via Schiff base formation.

While this route is more elaborate and designed for specific derivatives, it provides a framework for synthesizing hydroxypyridinyl ethanones with functional group modifications.

Industrial and Continuous Flow Synthesis

In industrial settings, continuous flow processes are sometimes employed to enhance the efficiency and scalability of the synthesis of this compound. These methods optimize reagent mixing, temperature control, and reaction times to minimize waste and improve yields.

Hydrogenation and Halogenation Steps

Some synthetic routes involve hydrogenation of pyridine derivatives followed by halogenation to introduce the chlorine substituent:

Hydrogenation is conducted in organic solvents such as methanol, ethanol, or tetrahydrofuran (THF) using palladium-based catalysts (e.g., palladium chloride or Pd/C) under controlled pressure and temperature.

Subsequent chlorination is performed by contacting the hydrogenated intermediate with chlorine gas at acidic pH (0.01 to 2) and temperatures between 5°C to 30°C for 0.5 to 2 hours to yield the chlorinated pyridine ethanone.

This sequence allows for selective functionalization and high product purity.

Reaction Conditions and Optimization

Spectroscopic and Structural Characterization

The synthesized this compound is characterized by:

Infrared Spectroscopy (FTIR) : Shows characteristic absorption bands for hydroxyl, carbonyl, and aromatic groups.

Nuclear Magnetic Resonance (NMR) : Both ^1H and ^13C NMR confirm the presence of the pyridine ring, chloro substituent, hydroxyl group, and ethanone moiety.

X-ray Crystallography : Crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol, confirming molecular geometry and substitution pattern.

Computational Studies : Density Functional Theory (DFT) calculations support experimental data, providing insights into molecular geometry, electronic structure, and reactivity.

Summary of Research Discoveries

The chlorination step is highly efficient when using sulfuryl chloride or chlorine gas under controlled conditions, yielding chlorinated hydroxypyridine intermediates with high purity.

Multi-step synthetic routes involving esterification and hydrazide formation can be adapted for the preparation of various substituted hydroxypyridinyl ethanones, including this compound.

Hydrogenation followed by halogenation is a viable method to introduce chlorine selectively on the pyridine ring, allowing for flexibility in functional group transformations.

Continuous flow synthesis offers advantages for scaling up production with improved process control and reduced waste.

Spectroscopic and computational analyses provide comprehensive characterization, confirming the structure and aiding in understanding the compound’s chemical behavior.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 and the ethanone moiety are primary sites for oxidation:

-

Hydroxyl Group Oxidation :

The hydroxyl group undergoes oxidation to form a ketone or carboxylic acid. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly used. -

Ethanone Oxidation :

The ethanone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction Reactions

The ethanone group and chloro substituent are susceptible to reduction:

-

Ethanone Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the ethanone group to a secondary alcohol: -

Chloro Group Reduction :

Catalytic hydrogenation (H₂/Pd) replaces the chloro group with hydrogen.

Substitution Reactions

The chloro substituent at position 2 participates in nucleophilic aromatic substitution (NAS):

Condensation Reactions

The ethanone group undergoes condensation with aldehydes or amines:

-

Schiff Base Formation :

Reacts with aromatic aldehydes (e.g., benzaldehyde) to form hydrazone derivatives :Experimental data for select derivatives:

Complexation and Biological Interactions

The compound acts as a bidentate ligand, coordinating with metal ions via the hydroxyl and carbonyl oxygen atoms. This property is critical in its role as a tyrosinase inhibitor :

-

Mechanism of Tyrosinase Inhibition :

Molecular docking studies show hydrogen bonding with His244 (0.298 nm) and hydrophobic interactions with Phe264 (0.371 nm) in the enzyme’s active site . Competitive inhibition kinetics () confirm its potency .

Comparative Reactivity Table

Key reactions and conditions for this compound:

Scientific Research Applications

1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent type, position, and electronic effects. Key comparisons include:

*Calculated based on molecular formula C₇H₆ClNO₂.

Key Observations:

- Electronic Effects: The electron-withdrawing chlorine (2-position) and electron-donating hydroxyl (3-position) create a polarized ring system, which may influence reactivity in nucleophilic substitution or coordination chemistry.

- Molecular Weight and Lipophilicity: Halogen size (e.g., iodine in vs. chlorine in ) directly impacts molecular weight and lipophilicity, affecting membrane permeability in biological systems.

Pharmacological and Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group increases hydrogen bond acceptor count (e.g., 2 in vs.

- Thermal Stability: Similar compounds exhibit melting points of 268–287°C (e.g., substituted phenylpyridines in ), suggesting moderate thermal stability for the target compound.

Biological Activity

1-(2-Chloro-3-hydroxypyridin-4-YL)ethanone is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly as an inhibitor of the enzyme tyrosinase. This enzyme plays a crucial role in melanin biosynthesis, making this compound a potential candidate for applications in skin protection and cosmetic formulations.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆ClN₁O₂, with a molecular weight of approximately 155.58 g/mol. The compound features a pyridine ring with a hydroxyl group and a chloro substituent, alongside an ethanone functional group. These structural elements contribute to its chemical reactivity and biological activity.

Research indicates that this compound acts primarily as a competitive inhibitor of tyrosinase. Molecular docking studies have shown that it binds effectively to the active site of the enzyme, forming stable complexes that inhibit its activity. Kinetic assays suggest that this inhibition could be leveraged for therapeutic applications, particularly in conditions associated with oxidative stress.

Tyrosinase Inhibition

Tyrosinase inhibition is critical for various therapeutic applications, particularly in treating hyperpigmentation disorders. The compound has demonstrated significant inhibitory effects on tyrosinase activity, with studies reporting IC50 values comparable to established inhibitors like kojic acid .

Table 1: Comparison of Tyrosinase Inhibitors

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | ~5.00 | Competitive inhibitor |

| Kojic Acid | ~5.00 | Competitive inhibitor |

| Hydroxypyridinone Derivatives | 2.04 - 1.60 | Competitive inhibitor |

Antioxidant Activity

In addition to its role as a tyrosinase inhibitor, this compound has shown promising results in antioxidant assays. This suggests potential therapeutic benefits against oxidative stress-related conditions, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the structural framework of this compound. For instance, derivatives with varied substituents have been synthesized and tested for their biological activities:

- Study 1 : A series of hydroxypyridinone derivatives were synthesized, showing enhanced tyrosinase inhibition compared to their parent compound.

- Study 2 : Compounds derived from the hybridization of hydroxypyridine and benzyl hydrazide groups were evaluated for their anti-tyrosinase activity, revealing several potent inhibitors with IC50 values significantly lower than those of traditional inhibitors .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chloro-3-hydroxypyridin-4-yl)ethanone, and how can reaction conditions be systematically optimized?

The synthesis of pyridinone derivatives like this compound often involves Friedel-Crafts acylation or nucleophilic substitution. For example, analogous structures (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) are synthesized using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via techniques like thin-layer chromatography (TLC) or HPLC. Yield improvements may involve protecting the hydroxyl group to prevent side reactions during chlorination steps .

Q. What spectroscopic methods are most effective for characterizing the structural purity of this compound?

Key techniques include:

- NMR : Confirm substituent positions via ¹H and ¹³C chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl at ~200 ppm) .

- IR : Identify functional groups (C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., electron ionization MS for molecular ion peaks) .

Cross-referencing with computational simulations (DFT-based IR/NMR predictions) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (H333 hazard code) .

- Waste Disposal : Segregate halogenated organic waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) can predict:

- Electron Density Distribution : Identify nucleophilic/electrophilic sites using Mulliken charges or electrostatic potential maps .

- Reactivity Descriptors : Calculate absolute hardness (η) and electronegativity (χ) to assess stability toward electrophiles/nucleophiles .

- Transition States : Model reaction pathways (e.g., acylation) to optimize activation energies .

Q. How do crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides precise bond lengths/angles. For example, analogous structures (e.g., 1-(4-chlorophenyl)-2-[4-hydroxyphenyl]ethanone) are resolved with R-factors < 0.06 using Mo-Kα radiation . Disorder in the chloro-hydroxypyridine ring can be addressed via thermal ellipsoid analysis (ORTEP-3 visualization) .

Q. What methodologies reconcile discrepancies in experimental vs. computational data for this compound?

- Statistical Analysis : Use root-mean-square deviations (RMSD) to compare DFT-predicted vs. experimental geometries .

- Error Sources : Assess solvent effects (implicit/explicit models) or basis set limitations in DFT .

- Experimental Replicates : Perform triplicate measurements (e.g., NMR, melting point) to confirm reproducibility .

Q. How can bioactivity studies (e.g., antimicrobial) be designed to evaluate this compound’s pharmacological potential?

- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 6-(5-chloro-8-hydroxynaphthalene-2-yl) derivatives) to link substituents (e.g., Cl, OH) to potency .

Methodological Guidance

Q. How to design a kinetic study for halogen substitution reactions involving this compound?

- Variable Control : Vary temperature (25–80°C) and nucleophile concentration (e.g., NaI in acetone).

- Rate Monitoring : Use UV-Vis spectroscopy to track absorbance changes (λmax for pyridine intermediates) .

- Arrhenius Analysis : Plot ln(k) vs. 1/T to determine activation energy (Eₐ) .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.